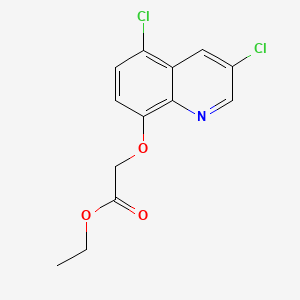

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,5-dichloroquinolin-8-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-2-18-12(17)7-19-11-4-3-10(15)9-5-8(14)6-16-13(9)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLATOGUWSCHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244621 | |

| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-05-5 | |

| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Esterification Approaches

Although less common, esterification via acid catalysis has been explored for related quinoline esters. For example, sulfuric acid-catalyzed reactions between carboxylic acids and alcohols are documented for bromoethyl acetates. However, this method is less favorable for this compound due to potential side reactions at the electron-deficient quinoline ring.

Optimization Strategies and Challenges

Solvent and Base Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred to stabilize the transition state in SN2 reactions. K₂CO₃ is optimal due to its mild basicity and solubility in acetone, whereas stronger bases (e.g., NaOH) may hydrolyze the ester product.

Purification Techniques

Crude product purification typically involves:

-

Filtration to remove insoluble salts.

-

Solvent evaporation under reduced pressure.

-

Recrystallization from ethanol or ethyl acetate/hexane mixtures.

-

Column chromatography (if impurities persist), using silica gel and a hexane/ethyl acetate gradient.

Physicochemical Characterization

Key properties of this compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂NO₃ | |

| Molecular Weight | 300.135 g/mol | |

| SMILES | CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl | |

| Melting Point | Not reported | – |

| Solubility | Soluble in DMSO, acetone |

The compound’s structure is confirmed via NMR and mass spectrometry in related studies. The quinoline ring’s aromatic protons appear as multiplets in the δ 7.5–8.5 ppm range, while the ethoxy group resonates as a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 4.1–4.3 ppm (CH₂).

Mechanistic Insights

The synthesis hinges on the nucleophilic displacement of chloride from ethyl chloroacetate by the deprotonated 8-hydroxy group of the quinoline derivative. The reaction’s success depends on:

-

Steric accessibility of the 8-position.

-

Electronic effects from chlorine substituents, which enhance the hydroxyl group’s acidity (pKa ~8–9).

Side reactions are minimal due to the regioselectivity imposed by the quinoline’s structure.

Industrial and Research Considerations

Scale-up challenges include:

-

Cost of 3,5-dichloro-8-hydroxyquinoline , which requires multi-step synthesis from 8-hydroxyquinoline.

-

Waste management of chloride byproducts.

Recent patents highlight innovations in continuous-flow reactors to improve yield and reduce reaction times for similar esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Hydrolysis: Formation of 2-(3,5-dichloroquinolin-8-yloxy)acetic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights

Key structural attributes include:

- Halogenation : The 3,5-dichloro substitution distinguishes it from analogs like 5-chloro () or 5,7-dibromo () derivatives. Chlorine’s smaller size and lower polarizability compared to bromine may reduce steric hindrance and alter electronic properties.

- Ester vs.

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

Key Observations :

Computational and Crystallographic Insights

- Structural Validation: Tools like SHELXL () and Mercury () enable comparative analysis of bond lengths, angles, and packing motifs. For instance, the dihedral angle between quinoline and aryl rings in amide derivatives (~41.69° in ) suggests non-planarity, which may differ in ester analogs due to reduced steric constraints.

- Packing Similarity : Mercury’s Materials Module () could quantify differences in intermolecular interactions (e.g., halogen bonding in dibromo vs. dichloro compounds).

Biological Activity

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3,5-dichloroquinoline with ethyl bromoacetate in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF). The reaction is conducted under reflux conditions, resulting in the formation of the desired ester.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. Below is a summary of its key biological activities:

- Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. This compound has shown activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Properties : This compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, it demonstrated notable activity against HeLa (cervical cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can inhibit enzyme activity or modulate receptor functions. The presence of chlorine atoms on the quinoline ring enhances its lipophilicity and electron-withdrawing properties, which are crucial for its biological efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 2-(3-chloroquinolin-8-yloxy)acetate | Lacks Cl at position 5 | Moderate | Low |

| Ethyl 2-(5-chloroquinolin-8-yloxy)acetate | Lacks Cl at position 3 | High | Moderate |

| Ethyl 2-(quinolin-8-yloxy)acetate | No Cl substitutions | Low | Low |

The structural variations significantly influence their reactivity and biological properties.

Case Studies

- Antiviral Activity : A study highlighted that derivatives containing the quinoline moiety exhibited antiviral properties against H5N1 with varying degrees of cytotoxicity. This compound showed promising results in inhibiting viral growth while maintaining low toxicity levels .

- Cytotoxicity Assessment : In vitro studies indicated that this compound had IC50 values ranging from 4.12 mM to 30.98 mM against different cancer cell lines. These findings suggest that structural modifications can enhance or diminish bioactivity .

Q & A

[Basic] What synthetic methodologies are recommended for the preparation of Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via nucleophilic substitution of 3,5-dichloro-8-hydroxyquinoline with ethyl bromoacetate in acetone under reflux, using K₂CO₃ as a base. Key optimization parameters include:

- Molar ratio : 1.2:1 (ethyl bromoacetate:hydroxyquinoline) to ensure complete substitution.

- Reflux duration : 3–4 hours, monitored by TLC (ethyl acetate/hexane, 1:3).

- Purification : Crystallization from isopropyl ether yields ~70% pure product. Excess base (K₂CO₃) improves esterification efficiency .

[Basic] What analytical techniques are essential for verifying the purity and structural identity of this compound?

Answer:

A multi-technique approach is critical:

- HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5) and UV detection at 254 nm for purity assessment (target ≥98%).

- Spectroscopy :

[Advanced] How can charge density analysis and quantum chemical calculations resolve discrepancies in molecular conformation predictions?

Answer:

- Experimental : Collect high-resolution X-ray data (d_min < 0.8 Å) and perform multipole refinement using SHELXL .

- Computational : Conduct Atoms in Molecules (AIM) analysis at the B3LYP/6-311++G(d,p) level to compare bond critical points (BCPs). Discrepancies >10% in electron density (ρ) at BCPs indicate model recalibration needs. For example, quinoline ring C-Cl bonds typically show ρ = 2.5–3.0 eÅ⁻³ experimentally vs. 2.7–3.2 eÅ⁻³ computationally .

[Advanced] What crystallographic strategies effectively characterize supramolecular architecture, particularly non-covalent interactions?

Answer:

- Software tools :

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for recurring motifs (e.g., quinoline-ester packing codes: QUINOL02, QUINOL07).

[Basic] What crystallization conditions yield high-quality single crystals for X-ray diffraction?

Answer:

- Solvent system : Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C.

- Key parameters :

[Advanced] How should researchers address conflicting spectroscopic and computational vibrational frequency data?

Answer:

Implement a tiered validation protocol:

Experimental re-evaluation : Confirm solvent-free IR measurements (KBr pellet) to rule out solvent interactions.

Computational refinement : Apply anharmonic corrections using VPT2 theory at the DFT/M06-2X level. For example, ester C=O stretches often show Δν = ±20 cm⁻¹ between harmonic and anharmonic calculations.

Statistical analysis : Use multivariate regression to quantify mode coupling effects (e.g., quinoline ring vibrations coupling with ester groups). Persistent deviations >15 cm⁻¹ suggest incorrect symmetry assumptions in computational models .

[Advanced] How can SHELX and Mercury resolve ambiguities in hydrogen-bonding networks?

Answer:

- SHELXL refinement : Use the PART instruction to model disordered atoms (e.g., ester ethyl groups) with occupancy ratios refined against Fo²–Fc² difference maps.

- Mercury visualization : Generate interaction diagrams with "Contacts > Hydrogen Bonds" thresholded at D···A < 3.5 Å and angles >120°. For example, weak C-H···O bonds (2.8–3.2 Å) stabilize crystal packing in related quinoline esters .

[Basic] What chromatographic methods are optimal for separating synthetic byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.